Abicipar pegol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Abicipar Pegol has been used in trials studying the treatment of Macular Edema and Macular Degeneration.

科研应用

Pharmacokinetic-Pharmacodynamic Model

Abicipar pegol, a potent vascular endothelial growth factor (VEGF) inhibitor, is being studied for neovascular age-related macular degeneration (nAMD). A pharmacokinetic/pharmacodynamic (PK/PD) model was developed to guide clinical dosing regimens. The model showed abicipar's ability to maintain VEGF inhibition over extended periods, suggesting potential for reduced intravitreal dosing frequency and lessening patient treatment burden (Luu, Seal, & Attar, 2020).

Clinical Efficacy in Wet Age-Related Macular Degeneration

Abicipar pegol, a novel anti-VEGF agent, has shown promise in the treatment of wet age-related macular degeneration (w-AMD). Clinical trials (REACH, CYPRESS, BAMBOO, CEDAR, SEQUOIA) have demonstrated its effectiveness, offering potential for quarterly treatment regimens to reduce patient treatment burden (Ferro Desideri, Traverso, & Nicolò, 2020).

Functional Characterization and Comparison with Other Treatments

Abicipar pegol's pharmacodynamic properties were assessed through various in vivo and in vitro assays. It effectively inhibited angiogenesis and vascular permeability in animal models and demonstrated a longer duration of effect compared to ranibizumab at equivalent doses (Rodrigues et al., 2018).

Phase 2 Evaluation for Neovascular Age-Related Macular Degeneration

A Phase 2 study evaluated the safety and efficacy of abicipar pegol versus ranibizumab for neovascular age-related macular degeneration. Results indicated comparable improvements in visual acuity and retinal thickness with abicipar, suggesting its potential as an effective treatment option (Callanan et al., 2018).

Application in Chorioretinal Vascular Disorders

Designed ankyrin repeat proteins (DARPins), including abicipar pegol, have been developed for medical applications, particularly for treating chorioretinal vascular diseases. Abicipar shows high binding affinity and stability, making it a promising drug candidate for these conditions (Smithwick & Stewart, 2017).

Comparative Studies in Different Populations

Abicipar pegol was evaluated in patients with treatment-naïve neovascular age-related macular degeneration in Japan and the United States. Results showed comparable safety and efficacy in both populations, effectively treating Japanese patients with polypoidal choroidal vasculopathy (Kunimoto et al., 2019).

Overview of Abicipar Pegol in Neovascular Age-Related Macular Degeneration

Abicipar pegol, as a DARPin molecule, offers potential advantages over traditional anti-VEGF agents, including high affinity and stability. Phase III clinical trials have shown its efficacy in maintaining stable vision with less frequent dosing intervals (Hussain et al., 2020).

Role in Age-Related Macular Degeneration

A review focused on abicipar pegol's role in treating age-related macular degeneration highlights its properties, efficacy, and potential to improve treatment outcomes and reduce burden (Ghahvechian, Sallam, & Jabbehdari, 2021).

性质

CAS 编号 |

1327278-94-3 |

|---|---|

产品名称 |

Abicipar pegol |

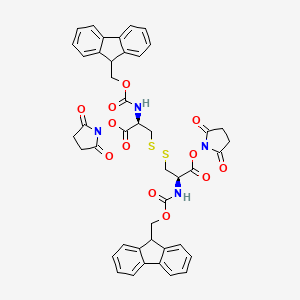

分子式 |

C628-H985-N175-O203-S2-(C2-H4-O)n |

分子量 |

14058.5861 |

InChI 键 |

KDSYWEDIUYLZJV-VJALNBISSA-N |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe](/img/structure/B613750.png)

![4-[(Boc)2-guanidino]phenylacetic acid](/img/structure/B613756.png)